3-Acetyl Rocuronium Bromide 3-Acetyl Rocuronium Bromide
Brand Name: Vulcanchem
CAS No.: 122483-73-2
VCID: VC0120394
InChI: InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
SMILES: CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Molecular Formula: C₃₄H₅₅BrN₂O₅
Molecular Weight: 651.71

3-Acetyl Rocuronium Bromide

CAS No.: 122483-73-2

Cat. No.: VC0120394

Molecular Formula: C₃₄H₅₅BrN₂O₅

Molecular Weight: 651.71

* For research use only. Not for human or veterinary use.

3-Acetyl Rocuronium Bromide - 122483-73-2

Specification

CAS No. 122483-73-2
Molecular Formula C₃₄H₅₅BrN₂O₅
Molecular Weight 651.71
IUPAC Name [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Standard InChI InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
SMILES CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]

Introduction

Chemical Structure and Properties

3-Acetyl Rocuronium Bromide is an aminosteroid compound with the molecular formula C34H55BrN2O5 and a molecular weight of 651.715 g/mol . It is identified by the CAS number 122483-73-2 and is also known in pharmaceutical quality control as "Rocuronium Bromide Impurity 2" . The IUPAC name for this compound is (2β,3α,5α,16β,17β)-3,17-Diacetoxy-16-(1-allyl-1-pyrrolidiniumyl)-2-(4-morpholinyl)androstane bromide .

The chemical structure features key functional groups including:

  • Quaternary ammonium group

  • Morpholine ring system

  • Two acetoxy groups

  • Allyl substituent

  • Androstane steroid backbone

A deuterated analog, 3-Acetyl-d3 Rocuronium Bromide, has also been documented with the molecular formula C34H55BrN2O5 and molecular weight of 654.7 g/mol . This deuterated version contains three deuterium atoms replacing hydrogens in the acetyl group.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-Acetyl Rocuronium Bromide:

PropertyValue
Molecular FormulaC34H55BrN2O5
Molecular Weight651.715 g/mol
CAS Number122483-73-2
Exact Mass650.329407
Physical StateSolid
SolubilitySimilar to Rocuronium Bromide (freely soluble in water)
Structural ClassificationAminosteroid

Relation to Rocuronium Bromide

3-Acetyl Rocuronium Bromide is structurally related to Rocuronium Bromide, which is a widely used non-depolarizing neuromuscular blocking agent in anesthesia practice . Rocuronium Bromide (trade names Zemuron, Esmeron) functions as a competitive antagonist for nicotinic acetylcholine receptors at the neuromuscular junction, facilitating muscle relaxation during surgical procedures and mechanical ventilation .

The primary difference between 3-Acetyl Rocuronium Bromide and the parent compound lies in the acetylation pattern. While both contain an acetyl group, 3-Acetyl Rocuronium Bromide features additional acetylation, making it a significant impurity that requires monitoring in pharmaceutical production of Rocuronium Bromide.

Synthesis Methods

The synthesis of 3-Acetyl Rocuronium Bromide is closely related to the production process of Rocuronium Bromide itself. Several approaches have been documented in the literature:

Base-Catalyzed Approach

One documented synthesis pathway involves a base-catalyzed reaction sequence starting with 2α,3α,16α,17α-bisepoxy-5α-androstan-17β-acetate (Compound III) . This compound undergoes reaction with an aqueous solution of a strong base (preferably NaOH) in a water-miscible organic solvent (preferably methanol) at temperatures ranging from approximately 40°C to reflux .

The reaction sequence can be summarized as:

  • Base-catalyzed epoxide opening of the starting material

  • Formation of intermediate compounds

  • Reaction with pyrrolidine to yield the desired product structure

Purification Challenges

The synthesis of Rocuronium Bromide and related compounds like 3-Acetyl Rocuronium Bromide presents significant purification challenges. As noted in the literature, "In this acetylation process the product is obtained in low yields of about 48%, comprising a process of purifying from the remaining starting material" . These purification difficulties contribute to the presence of 3-Acetyl Rocuronium Bromide as an impurity in commercial Rocuronium Bromide preparations.

Analytical Applications

Pharmaceutical Quality Control

Pharmacological Significance

While 3-Acetyl Rocuronium Bromide itself is primarily considered an impurity rather than an active pharmaceutical ingredient, understanding its properties is important for several reasons:

Related Compounds and Derivatives

Several compounds structurally related to 3-Acetyl Rocuronium Bromide have been identified and characterized:

3-Acetyl-17-deacetyl Rocuronium Bromide

This related compound (CAS: 1190105-63-5) features acetylation at the 3-position but lacks acetylation at the 17-position . It is designated as "Rocuronium Bromide Impurity D" in the European Pharmacopoeia and has the molecular formula C32H53BrN2O4 with a molecular weight of 609.68 g/mol .

The following table compares key properties of 3-Acetyl Rocuronium Bromide and 3-Acetyl-17-deacetyl Rocuronium Bromide:

Property3-Acetyl Rocuronium Bromide3-Acetyl-17-deacetyl Rocuronium Bromide
Molecular FormulaC34H55BrN2O5C32H53BrN2O4
Molecular Weight651.715 g/mol609.68 g/mol
CAS Number122483-73-21190105-63-5
EP Impurity DesignationImpurity 2Impurity D
Key Structural FeatureDiacetate (3,17-positions)Monoacetate (3-position only)

Parent Compound: Rocuronium Bromide

The parent compound, Rocuronium Bromide, has the molecular formula C32H53BrN2O4 and is widely used in clinical anesthesia practice . It provides skeletal muscle relaxation with a rapid onset and intermediate duration of action . The pharmacokinetic profile includes:

  • Elimination half-life: 66-80 minutes

  • Protein binding: approximately 30%

  • Metabolism: Some de-acetylation

  • Excretion: Primarily unchanged in bile and urine

Research Applications and Future Directions

Structure-Activity Relationship Studies

The structural differences between Rocuronium Bromide and its acetylated derivatives provide an opportunity to investigate structure-activity relationships at the neuromuscular junction. Comparative studies could elucidate how acetylation patterns influence receptor binding and pharmacological activity.

Metabolic Studies

Given that Rocuronium Bromide undergoes some de-acetylation as part of its metabolism , research into the metabolic fate of 3-Acetyl Rocuronium Bromide could provide insights into drug metabolism pathways and potential active metabolites.

Analytical Method Development

Continued refinement of analytical methods for detecting and quantifying 3-Acetyl Rocuronium Bromide in pharmaceutical formulations remains an active area of research, particularly as regulatory requirements for impurity control become increasingly stringent.

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